2-(3-Ethyl-2,6-diphenylpyridin-4-yl)phenol
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Overview
Description
2-(3-Ethyl-2,6-diphenyl-4-pyridyl)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a phenol group attached to a pyridine ring, which is further substituted with ethyl and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-ethyl-2,6-diphenyl-4-pyridyl)phenol typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of 2-(3-ethyl-2,6-diphenyl-4-pyridyl)phenol may involve large-scale application of the Suzuki–Miyaura coupling reaction. The process would be optimized for yield and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
2-(3-Ethyl-2,6-diphenyl-4-pyridyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can lead to the formation of quinones, while substitution reactions can introduce various functional groups onto the phenyl rings.
Scientific Research Applications
2-(3-Ethyl-2,6-diphenyl-4-pyridyl)phenol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(3-ethyl-2,6-diphenyl-4-pyridyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological macromolecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,6-Diphenylpyridine: Lacks the ethyl and phenol groups, making it less versatile in terms of chemical reactivity.
3-Ethyl-2,6-diphenylpyridine: Similar structure but without the phenol group, affecting its hydrogen bonding capabilities.
2-Phenylphenol: Contains a phenol group but lacks the pyridine ring, limiting its potential interactions with biological targets.
Uniqueness
2-(3-Ethyl-2,6-diphenyl-4-pyridyl)phenol is unique due to the combination of its phenol and pyridine functionalities, which provide a versatile platform for chemical modifications and interactions with biological systems. This makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C25H21NO |
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Molecular Weight |
351.4 g/mol |
IUPAC Name |
2-(3-ethyl-2,6-diphenylpyridin-4-yl)phenol |
InChI |
InChI=1S/C25H21NO/c1-2-20-22(21-15-9-10-16-24(21)27)17-23(18-11-5-3-6-12-18)26-25(20)19-13-7-4-8-14-19/h3-17,27H,2H2,1H3 |
InChI Key |
LLHQBYNLVSYGEH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C(C=C1C2=CC=CC=C2O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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